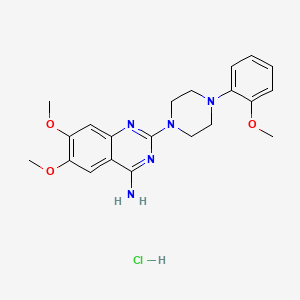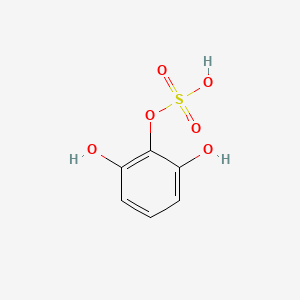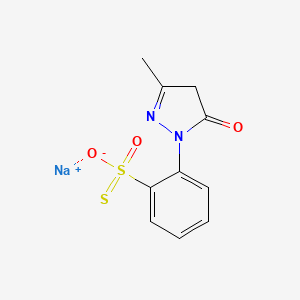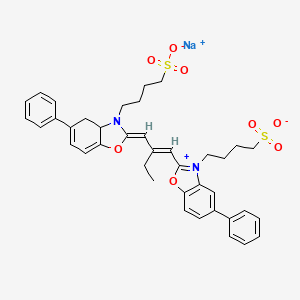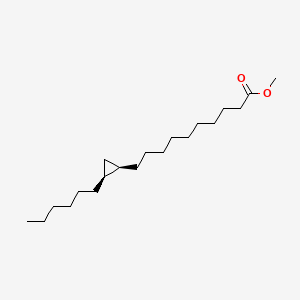
Beryllium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium salts are compounds formed when beryllium, a chemical element with the symbol Be and atomic number 4, reacts with acids. Beryllium is a steel-gray, lightweight, and brittle metal known for its high melting point and exceptional stiffness . Beryllium salts are typically formed when beryllium reacts with acids such as hydrochloric acid or sulfuric acid, resulting in compounds like beryllium chloride and beryllium sulfate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Beryllium salts can be synthesized through various methods. One common method involves the reaction of beryllium metal with acids. For example, beryllium reacts with hydrochloric acid to form beryllium chloride and hydrogen gas:
[ \text{Be} + 2\text{HCl} \rightarrow \text{BeCl}_2 + \text{H}_2 ]
Another method involves the reaction of beryllium oxide with acids. For instance, beryllium oxide reacts with sulfuric acid to produce beryllium sulfate:
[ \text{BeO} + \text{H}_2\text{SO}_4 \rightarrow \text{BeSO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of beryllium salts often involves the extraction of beryllium from beryllium-bearing minerals such as beryl and bertrandite. The extracted beryllium is then converted into beryllium oxide, which can be further processed to produce various beryllium salts .
Análisis De Reacciones Químicas
Types of Reactions
Beryllium salts undergo various chemical reactions, including:
Oxidation: Beryllium can form beryllium oxide when exposed to oxygen at high temperatures.
Reduction: Beryllium salts can be reduced to metallic beryllium using reducing agents like magnesium.
Substitution: Beryllium salts can undergo substitution reactions with other halides or anions.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to form beryllium salts.
Reducing Agents: Magnesium is often used to reduce beryllium salts to metallic beryllium.
Oxidizing Agents: Oxygen is used to oxidize beryllium to beryllium oxide.
Major Products
Beryllium Chloride: Formed by reacting beryllium with hydrochloric acid.
Beryllium Sulfate: Formed by reacting beryllium oxide with sulfuric acid.
Beryllium Oxide: Formed by oxidizing beryllium at high temperatures.
Aplicaciones Científicas De Investigación
Beryllium salts have numerous applications in scientific research:
Chemistry: Beryllium salts are used as catalysts in various chemical reactions and as precursors for the synthesis of other beryllium compounds.
Biology: Beryllium salts are used in studies related to enzyme inhibition and protein interactions.
Medicine: Beryllium salts are used in diagnostic imaging and as components in certain medical devices.
Industry: Beryllium salts are used in the production of beryllium alloys, which are essential in aerospace, telecommunications, and nuclear industries
Mecanismo De Acción
The mechanism of action of beryllium salts involves their interaction with biological molecules and cellular components. Beryllium ions can bind to proteins and enzymes, altering their structure and function. This can lead to enzyme inhibition and disruption of cellular processes. Beryllium salts can also induce immune responses, leading to conditions such as chronic beryllium disease .
Comparación Con Compuestos Similares
Beryllium salts share similarities with other alkaline earth metal salts, such as magnesium and calcium salts. beryllium salts are unique due to their high toxicity and ability to form strong covalent bonds. Unlike magnesium and calcium salts, beryllium salts can form complex ions and exhibit amphoteric behavior, allowing them to react with both acids and bases .
Similar Compounds
Magnesium Salts: Similar in reactivity but less toxic.
Calcium Salts: Similar in reactivity but more commonly found in biological systems.
Aluminum Salts: Share some chemical properties with beryllium salts due to diagonal similarities in the periodic table.
Propiedades
Número CAS |
14902-95-5 |
|---|---|
Fórmula molecular |
BeO4Se |
Peso molecular |
151.98 g/mol |
Nombre IUPAC |
beryllium;selenate |
InChI |
InChI=1S/Be.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
Clave InChI |
PPYIVKOTTQCYIV-UHFFFAOYSA-L |
SMILES canónico |
[Be+2].[O-][Se](=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


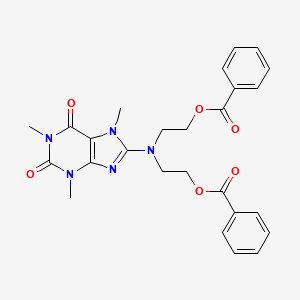
![calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12743863.png)
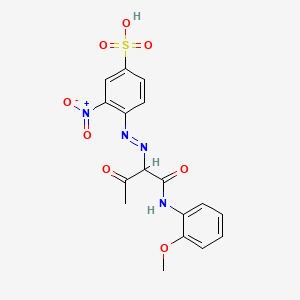
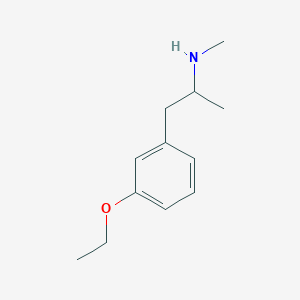
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)
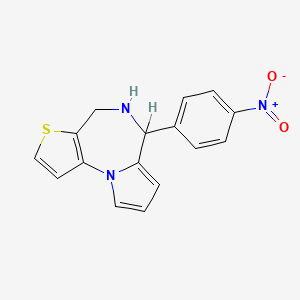


![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)
